N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide
Description
This compound is a sulfone-containing benzamide derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a 3-methylthiophen-2-ylmethyl substituent. Such structural features are commonly exploited in medicinal chemistry for targeting enzymes (e.g., proteases) or receptors requiring both hydrophobic and polar interactions .
Properties
Molecular Formula |
C20H25NO4S2 |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H25NO4S2/c1-3-10-25-18-6-4-16(5-7-18)20(22)21(13-19-15(2)8-11-26-19)17-9-12-27(23,24)14-17/h4-8,11,17H,3,9-10,12-14H2,1-2H3 |
InChI Key |
PKDSYRCHFACJLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxidotetrahydrothiophene moiety.
Amide bond formation: The final step involves coupling the oxidized tetrahydrothiophene derivative with 4-propoxybenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur-containing moiety.
Reduction: Reduction reactions can potentially convert the dioxidotetrahydrothiophene ring back to its tetrahydrothiophene form.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene moiety may interact with sulfur-containing enzymes, while the benzamide group could bind to protein receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(a) 3,5-Dichloro-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(5-Methylfuran-2-yl)Methyl]-4-Propoxybenzamide (BH36359)
- Key Differences :
- Replaces the 3-methylthiophen-2-yl group with a 5-methylfuran-2-ylmethyl moiety.
- Introduces 3,5-dichloro substituents on the benzamide ring.
- The furan ring, less aromatic than thiophene, may decrease metabolic stability due to oxidative vulnerability .
(b) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(Hexyloxy)-N-(4-Isopropylbenzyl)Benzamide
- Key Differences :
- Substitutes 4-propoxy with a longer 4-hexyloxy chain.
- Replaces 3-methylthiophen-2-ylmethyl with a 4-isopropylbenzyl group.
- Impact :
Modifications in the Sulfone-Containing Group
(a) N-[4-(Dimethylamino)Benzyl]-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-Isopropoxybenzamide
- Key Differences: Incorporates a 4-(dimethylamino)benzyl group instead of 3-methylthiophen-2-ylmethyl. Uses 4-isopropoxy instead of 4-propoxy.
- Impact: The dimethylamino group introduces a basic nitrogen, altering ionization state at physiological pH (pKa ~8.5), which may affect cellular uptake. Isopropoxy provides comparable lipophilicity to propoxy but with slightly enhanced steric bulk .
Comparison with Non-Benzamide Analogs
(a) (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-((Cyclopentylamino)Methyl)-3-Methylthiophen-2-yl)Phenyl)Ethyl)-2-Methylbenzamide
- Key Differences :
- Replaces the tetrahydrothiophene sulfone with an azetidine ring.
- Utilizes a 2-methylbenzamide core.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a tetrahydrothiophene moiety and a propoxybenzamide group, suggests diverse biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 364.43 g/mol. The presence of multiple functional groups indicates potential for various chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 364.43 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Flash Point | N/A |
Anticancer Activity
Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of signaling pathways such as MAPK and PI3K/AKT .
Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial activity against a range of pathogens. The presence of the thiophene ring enhances its interaction with microbial enzymes, leading to inhibition of growth in certain bacterial strains.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
Case Studies
- In Vitro Studies : A study conducted on a series of benzamide analogs demonstrated that compounds with the tetrahydrothiophene structure showed potent inhibitory activity against Kv1.3 channels, which are implicated in autoimmune diseases .
- Animal Models : In vivo studies using murine models indicated that administration of related compounds resulted in reduced tumor growth and improved survival rates, suggesting potential efficacy in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell signaling pathways critical for cancer cell survival.
- Modulation of Gene Expression : It has been shown to affect the expression levels of genes associated with apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
